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This guide provides an objective comparison of the clinical evidence for Serrapeptase in the

treatment of chronic sinusitis against established therapeutic alternatives. Quantitative data

from key clinical trials are summarized, and experimental protocols are detailed to facilitate a

comprehensive evaluation of the available evidence.

Mechanism of Action: Serrapeptase
Serrapeptase, a proteolytic enzyme derived from the bacterium Serratia marcescens, is

proposed to exert its therapeutic effects in chronic sinusitis through several mechanisms:

Mucolytic Activity: By breaking down the protein structure of mucus, Serrapeptase reduces

its viscosity, making it less thick and easier to clear from the sinuses.[1]

Anti-inflammatory Action: It is believed to reduce inflammation by breaking down proteins

that contribute to the inflammatory response, thereby decreasing swelling and pain.[1][2]

Serrapeptase may also regulate inflammatory cytokines.

Fibrinolytic Activity: The enzyme has the ability to break down fibrin, a protein involved in

blood clotting and inflammatory exudates.
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The clinical evidence for Serrapeptase in chronic sinusitis is primarily derived from a limited

number of studies, with some lacking detailed quantitative reporting in publicly available

literature.

Table 1: Summary of Quantitative Data from Serrapeptase Clinical Trials

Trial
Outcome

Measure

Serrapeptas

e Group

Control

Group
P-value Citation

Mazzone et

al. (1990)

Symptom

Regression

"Significant

symptom

regression"

observed

after 3-4

days. More

marked

response

compared to

placebo after

7-8 days.

Less marked

symptom

reduction

compared to

the

Serrapeptase

group.

Statistically

significant

(exact p-

value not

specified in

abstract)

[3]

Majima et al.

(1988)

Nasal Mucus

Viscosity

Significant

reduction in

dynamic

viscosity at

frequencies

of 5, 10, and

20 Hz after 4

weeks.

Not

applicable

(before-after

study

design).

Significant

(exact p-

value not

specified in

abstract)

[4]

Majima et al.

(1988)

Nasal Mucus

Elasticity

No significant

difference

after 4

weeks.

Not

applicable

(before-after

study

design).

Not

significant
[4]
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Standard therapeutic options for chronic sinusitis include intranasal corticosteroids and, for

more severe cases with nasal polyps, biologic agents such as Dupilumab.

Intranasal Corticosteroids
Intranasal corticosteroids are a first-line treatment for chronic rhinosinusitis, aiming to reduce

local inflammation.

Table 2: Summary of Quantitative Data from an Intranasal Corticosteroid Clinical Trial

Trial
Intervent

ion

Outcom

e

Measure

Baseline

Score

(Mean)

Post-

treatmen

t Score

(Mean)

Between

-group

Differenc

e (Mean)

P-value Citation

Pediatric

CRS

Study

Mometas

one

Furoate

Nasal

Spray

SN-5

Score
3.6 3.1 -0.58 0.009

Pediatric

CRS

Study

Saline

Nasal

Spray

(Control)

SN-5

Score
3.4 3.8

Note: The SN-5 score is a validated symptom severity score for pediatric chronic rhinosinusitis.

Dupilumab (Biologic Therapy)
Dupilumab is a monoclonal antibody that targets the interleukin-4 receptor alpha, inhibiting the

signaling of IL-4 and IL-13, key drivers of type 2 inflammation often associated with severe

chronic rhinosinusitis with nasal polyps (CRSwNP).

Table 3: Summary of Quantitative Data from Dupilumab Phase 3 Clinical Trials (SINUS-24 &

SINUS-52) at 24 Weeks
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Trial
Outcome

Measure

Dupiluma

b Group

(Least

Squares

Mean

Change

from

Baseline)

Placebo

Group

(Least

Squares

Mean

Change

from

Baseline)

Least

Squares

Mean

Difference

P-value Citation

SINUS-24

Nasal

Polyp

Score

(NPS)

Not

specified

Not

specified
-2.06 <0.0001 [2]

SINUS-52

Nasal

Polyp

Score

(NPS)

Not

specified

Not

specified
-1.80 <0.0001 [2]

SINUS-24

Nasal

Congestion

/Obstructio

n Score

Not

specified

Not

specified
-0.89 <0.0001 [2]

SINUS-52

Nasal

Congestion

/Obstructio

n Score

Not

specified

Not

specified
-0.87 <0.0001 [2]

SINUS-24

Lund-

Mackay CT

Score

Not

specified

Not

specified
-7.44 <0.0001 [2]

SINUS-52

Lund-

Mackay CT

Score

Not

specified

Not

specified
-5.13 <0.0001 [2]

Pooled

Analysis

SNOT-22

Score

Significant

improveme

nt

Less

improveme

nt

compared

Statistically

significant

<0.0001 [5]
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to

Dupilumab

Note: The Nasal Polyp Score (NPS) ranges from 0 to 8, with higher scores indicating more

severe disease. The Lund-Mackay score is a radiographic scoring system for sinusitis, with a

maximum score of 24. The 22-item Sino-Nasal Outcome Test (SNOT-22) is a patient-reported

outcome measure for chronic rhinosinusitis, with higher scores indicating a greater impact on

quality of life.

Experimental Protocols
Serrapeptase Studies

Mazzone et al. (1990): This was a multicenter, double-blind, randomized, placebo-controlled

study involving 193 subjects with acute or chronic ear, nose, or throat disorders.[3] Patients

were administered either Serrapeptase or a placebo for 7-8 days.[3] Symptom severity was

evaluated at baseline and after 3-4 days and 7-8 days of treatment.[3]

Majima et al. (1988): In this study, adult patients with chronic sinusitis received 30 mg/day of

oral Serrapeptase for 4 weeks.[4] Nasal mucus was collected from each patient before the

start of treatment (week 0) and after 4 weeks. The dynamic viscosity and storage modulus

(elasticity) of the nasal mucus were measured using an oscillating sphere magnetic

rheometer at various frequencies.[4]

Intranasal Corticosteroid Study
Pediatric CRS Study: This was an open-label randomized clinical trial. Children aged 4 to 8

years with chronic rhinosinusitis were randomized to receive either intranasal mometasone

furoate or saline nasal spray (control). The primary outcome was the change in the SN-5

score, a validated symptom severity score for pediatric chronic rhinosinusitis.

Dupilumab Studies (SINUS-24 & SINUS-52)
These were two multicenter, randomized, double-blind, placebo-controlled, parallel-group

phase 3 trials.[2] Eligible participants were adults with bilateral CRSwNP and persistent

symptoms despite intranasal corticosteroid use.[2]
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SINUS-24: Patients were randomized to receive either 300 mg of subcutaneous

Dupilumab or a placebo every 2 weeks for 24 weeks, in addition to standard-of-care

mometasone furoate nasal spray.[1][2]

SINUS-52: Patients were randomized to one of three groups: Dupilumab 300 mg every 2

weeks for 52 weeks, Dupilumab 300 mg every 2 weeks for 24 weeks followed by every 4

weeks, or placebo every 2 weeks for 52 weeks, all in addition to mometasone furoate

nasal spray.[1][2]

Co-primary endpoints at week 24 were the change from baseline in Nasal Polyp Score

(NPS) and the change from baseline in the daily average of nasal congestion/obstruction

severity score.[2] Other key endpoints included changes in the Lund-Mackay CT score and

the 22-item Sino-Nasal Outcome Test (SNOT-22) score.[2][5]
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Caption: Comparative workflow of clinical evidence for chronic sinusitis treatments.

Conclusion
The available clinical evidence for Serrapeptase in treating chronic sinusitis suggests a

potential benefit in reducing symptoms and improving mucus properties. However, the studies

are limited, and a notable multicenter trial lacks detailed quantitative reporting in its abstract. In

contrast, alternative treatments such as intranasal corticosteroids and the biologic agent
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Dupilumab are supported by more robust and quantitatively well-defined clinical trial data

demonstrating their efficacy in improving symptoms and objective measures of disease

severity. For drug development professionals and researchers, the existing data on

Serrapeptase may warrant further investigation in well-designed, adequately powered

randomized controlled trials to definitively establish its efficacy and safety profile in the

management of chronic sinusitis.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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